molecular formula C3H6F3N3O B2619077 1-Amino-3-(2,2,2-trifluoroethyl)urea CAS No. 1094561-65-5

1-Amino-3-(2,2,2-trifluoroethyl)urea

Cat. No. B2619077
CAS RN: 1094561-65-5
M. Wt: 157.096
InChI Key: NOTCAMCNFOCZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for 1-Amino-3-(2,2,2-trifluoroethyl)urea involves the reaction of 2,2,2-trifluoroethyl isocyanate with urea in the presence of a suitable solvent and catalyst. The starting materials include 2,2,2-trifluoroethanol, phosgene, ammonia, and urea. The process involves the conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl isocyanate using phosgene, followed by the reaction of 2,2,2-trifluoroethyl isocyanate with urea to form 1-Amino-3-(2,2,2-trifluoroethyl)urea. The product is then purified by recrystallization or other suitable methods.


Molecular Structure Analysis

The molecular formula of 1-Amino-3-(2,2,2-trifluoroethyl)urea is C3H6F3N3O . Its molecular weight is 157.1 g/mol .


Chemical Reactions Analysis

1-Amino-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.


Physical And Chemical Properties Analysis

1-Amino-3-(2,2,2-trifluoroethyl)urea is a white crystalline solid. It is soluble in water and other polar solvents. Its molecular weight is 157.1 g/mol and its molecular formula is C3H6F3N3O .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .

Medicinal Chemistry

Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .

FDA-Approved Drugs

The trifluoromethyl group, which is present in “1-Amino-3-(2,2,2-trifluoroethyl)urea”, is found in many FDA-approved drugs. These drugs have been synthesized and used for various diseases and disorders .

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-amino-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N3O/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCAMCNFOCZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2,2,2-trifluoroethyl)urea

CAS RN

1094561-65-5
Record name 1-amino-3-(2,2,2-trifluoroethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.